3-Nitro-4-(trifluoromethoxy)benzonitrile
Description
3-Nitro-4-(trifluoromethoxy)benzonitrile (CAS: 1214360-38-9) is a fluorinated aromatic nitrile derivative with the molecular formula C₈H₃F₃N₂O₃ and a molecular weight of 248.99 g/mol . This compound features a nitro (-NO₂) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzonitrile core. Its electron-withdrawing substituents make it a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. It is commercially available in milligram-to-gram quantities, with applications noted in inhibitor synthesis and metallocene catalysis .
Properties
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-2-1-5(4-12)3-6(7)13(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAHTXKLIWKTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695308 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214360-38-9 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(trifluoromethoxy)benzonitrile typically involves the nitration of 4-(trifluoromethoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C8H4F3NO} + \text{HNO3} \rightarrow \text{C8H3F3N2O3} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Reduction: 3-Amino-4-(trifluoromethoxy)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(trifluoromethoxy)benzonitrile finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitro and Trifluoromethoxy Groups
3-Methoxy-4-nitrobenzonitrile (CAS: 177476-75-4)
- Molecular Formula : C₈H₆N₂O₃
- Key Differences : Replaces -OCF₃ with a methoxy (-OCH₃) group.
- Properties : Melting point = 125–126°C ; lower molecular weight (178.15 g/mol) and reduced electron-withdrawing effect compared to -OCF₃.
- Applications : Pharmaceutical intermediate for antimalarials or kinase inhibitors .
3-Nitro-4-((4-(trifluoromethyl)phenyl)thio)benzaldehyde (Precursor to SM45)
- Molecular Formula : C₁₄H₇F₃N₂O₃S (derived from ).
- Key Differences : Replaces benzonitrile with a benzaldehyde group and introduces a thioether (-S-) linkage.
- Properties: Higher molecular weight (357.0 g/mol) and melting point (281°C) due to the thiazolidinone ring in its derivative .
3-(Trifluoromethoxy)benzonitrile (CAS: 52771-22-9)
Derivatives with Varied Functional Groups
2-Oxo-2-(4-(trifluoromethoxy)phenyl)acetonitrile (CAS: 80277-36-7)
- Molecular Formula : C₉H₅F₃N₂O
- Key Differences: Features an oxo group adjacent to the nitrile, enabling keto-enol tautomerism.
- Applications : Intermediate in heterocyclic synthesis, such as pyrimidines or triazoles .
3-Nitro-4-(trifluoromethyl)benzoic Acid
Table 1: Comparative Data for Key Compounds
Reactivity and Stability
- The nitro group in this compound facilitates reduction to amines (e.g., for benzamide synthesis) , whereas its absence in 3-(trifluoromethoxy)benzonitrile limits such transformations.
- Trifluoromethoxy vs. trifluoromethyl : -OCF₃ provides moderate electron withdrawal and lipophilicity (LogP ~2.5), while -CF₃ offers stronger electron withdrawal but lower solubility .
Biological Activity
3-Nitro-4-(trifluoromethoxy)benzonitrile (CAS No. 1214360-38-9) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a nitro group and a trifluoromethoxy substituent on a benzonitrile core. This unique arrangement contributes to its biological properties.
Antimicrobial Activity
Research has shown that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. A study indicated that modifications in the structure of benzonitrile derivatives can enhance their antibacterial efficacy against various strains, including resistant bacteria . The incorporation of the trifluoromethoxy group has been associated with increased lipophilicity, which may enhance membrane permeability and bioactivity.
Antiparasitic Potential
In the context of antiparasitic activity, derivatives similar to this compound have been evaluated for their effects on malaria parasites. For instance, modifications to the benzonitrile structure have shown varying degrees of effectiveness against Plasmodium species, with some analogs demonstrating IC50 values in the low micromolar range .
The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymatic pathways in target organisms.
- Disruption of Membrane Integrity : The lipophilic nature of trifluoromethoxy groups may facilitate interactions with cellular membranes, leading to disruption and cell death.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated a series of trifluoromethyl-substituted benzonitriles for their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 15 | E. coli |
| Control Antibiotic | 32 | E. coli |
Study 2: Antiparasitic Activity
In another investigation focusing on antimalarial compounds, derivatives similar to this compound were assessed for their ability to inhibit PfATP4, a sodium pump critical for Plasmodium survival. The study revealed that some analogs had EC50 values as low as 0.038 µM, indicating strong potential for further development .
| Compound | EC50 (µM) | Activity |
|---|---|---|
| This compound | 0.050 | Moderate |
| Benchmark Compound | 0.010 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
